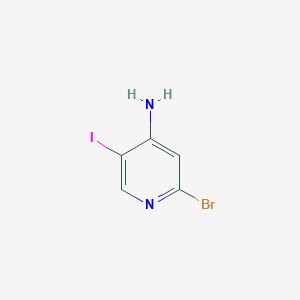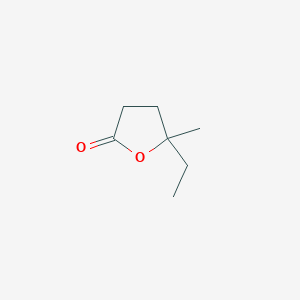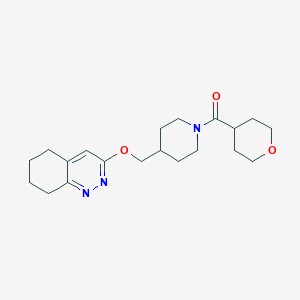
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol, also known as MQP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MQP belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. In neurology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been investigated for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to possess antimicrobial activity against a wide range of pathogens, including bacteria and viruses.
Mecanismo De Acción
The exact mechanism of action of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol is not yet fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anticancer properties. In neurology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been found to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of cognitive function and mood. In infectious diseases, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to disrupt the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
(2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to have a range of biochemical and physiological effects in various in vitro and in vivo models. In oncology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been found to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis in cancer cells. In neurology, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to improve cognitive function, enhance memory retention, and reduce oxidative stress in animal models of neurodegenerative diseases. In infectious diseases, (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol has been shown to have broad-spectrum antimicrobial activity, including against drug-resistant strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol in lab experiments is its diverse range of biological activities, which makes it a promising candidate for various therapeutic applications. Moreover, the synthesis method for (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol is relatively straightforward, and the compound can be obtained in high yields and purity. However, one of the limitations of using (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol research, including the development of more efficient synthesis methods, the investigation of its potential in combination therapy with other drugs, and the exploration of its molecular targets and signaling pathways. Moreover, further studies are needed to elucidate the mechanism of action of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol and its potential side effects and toxicity in vivo. The potential use of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol in the treatment of other diseases, such as autoimmune disorders and metabolic diseases, should also be explored.
Métodos De Síntesis
The synthesis of (2R)-2-Methyl-3-quinolin-3-ylpropan-1-ol involves a multi-step process that starts with the reaction of 2-methylquinoline with ethyl acetoacetate to yield 2-methyl-3-quinolinecarboxylic acid. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the resolution of the racemic mixture using a chiral resolving agent to obtain the desired (2R)-enantiomer.
Propiedades
IUPAC Name |
(2R)-2-methyl-3-quinolin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)6-11-7-12-4-2-3-5-13(12)14-8-11/h2-5,7-8,10,15H,6,9H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVQPLLDRWTTPK-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=CC=CC=C2N=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B2462489.png)
![methyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2462490.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2462496.png)
![1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2462499.png)
![3-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2462500.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2462503.png)



![2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2462510.png)
![4-[(2,5-Difluorophenyl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462511.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2462512.png)
![N-ethyl-6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B2462513.png)